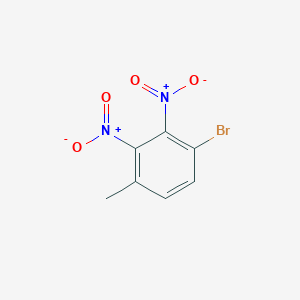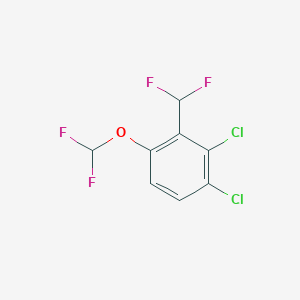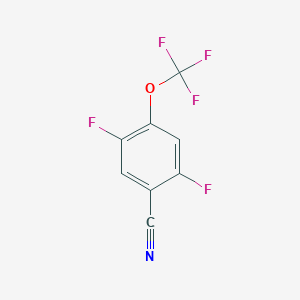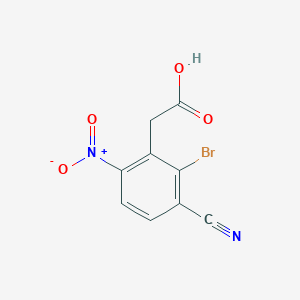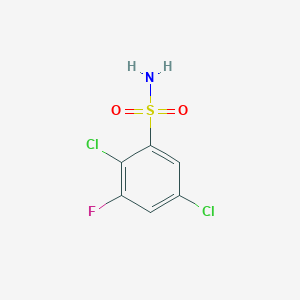
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid
説明
2,5-Dichloro-4-(difluoromethoxy)phenylacetic acid, commonly known as 2,5-DCF, is a synthetic compound that has been used in scientific research for decades. It is a member of the phenylacetic acid family and is used in many biological applications due to its unique properties.
作用機序
2,5-DCF acts as an inhibitor of the enzyme phosphodiesterase-4 (PDE4). PDE4 is involved in the regulation of inflammatory processes. 2,5-DCF binds to the active site of PDE4 and inhibits its activity, leading to a decrease in the production of inflammatory mediators. This inhibition of PDE4 leads to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects
2,5-DCF has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of vascular tone and blood pressure. In addition, 2,5-DCF has been shown to reduce the production of reactive oxygen species, which are involved in the regulation of cell death and inflammation.
実験室実験の利点と制限
2,5-DCF has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. Additionally, it is non-toxic and has low potential for adverse effects. However, there are some limitations to its use in laboratory experiments. It has a short half-life, which limits its effectiveness in long-term experiments. Additionally, it is not very soluble in water, which can limit its effectiveness in certain applications.
将来の方向性
The use of 2,5-DCF in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is to further investigate its effects on inflammatory processes and immune responses. Additionally, its effects on other cell signaling pathways and gene expression could be further explored. Additionally, its potential use in drug development could be investigated, as its inhibition of PDE4 could be leveraged to develop new therapeutic agents. Finally, its use in other biological processes, such as cell growth and differentiation, could be investigated.
科学的研究の応用
2,5-DCF has been widely used in scientific research due to its unique properties. It is an effective inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory processes. It has been used to study the role of PDE4 in the regulation of inflammation and immune responses. It has also been used to study the role of PDE4 in the regulation of cell signaling pathways and the regulation of gene expression.
特性
IUPAC Name |
2-[2,5-dichloro-4-(difluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-3-7(16-9(12)13)6(11)1-4(5)2-8(14)15/h1,3,9H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZFQYGGBCNVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







